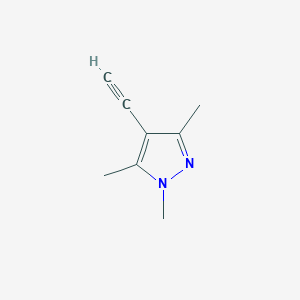

4-ethynyl-1,3,5-trimethyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives as Heterocyclic Compounds

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical and physical properties, making pyrazole derivatives highly valuable in various scientific disciplines. They are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, which has led to their extensive investigation in drug discovery and development. semanticscholar.orgontosight.ai The pyrazole core is a key structural component in several commercially successful pharmaceuticals.

Beyond their medicinal applications, pyrazole derivatives serve as versatile ligands in coordination chemistry and have been utilized in the development of novel catalysts. Their electronic properties also make them attractive candidates for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) and other electronic devices. Furthermore, the functionalization of the pyrazole ring at various positions allows for the fine-tuning of its properties, making it a highly adaptable scaffold for a multitude of chemical applications.

Overview of Ethynyl-Substituted Pyrazoles in Synthetic Chemistry

The introduction of an ethynyl (B1212043) group onto the pyrazole ring significantly expands its synthetic utility. The carbon-carbon triple bond of the ethynyl moiety is a highly reactive functional group that can participate in a wide array of chemical transformations. Notably, ethynyl-substituted pyrazoles are key precursors in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an ethynyl-pyrazole can be readily coupled with an azide (B81097) to form a stable triazole linkage.

Furthermore, the ethynyl group can be elaborated through various other reactions, including Sonogashira coupling, which allows for the formation of carbon-carbon bonds with aryl or vinyl halides. This reaction is a powerful tool for the synthesis of more complex, conjugated systems with potential applications in materials science and medicinal chemistry. The reactivity of the ethynyl group makes these pyrazole derivatives valuable building blocks for the construction of diverse molecular architectures.

Research Rationale and Academic Focus for 4-Ethynyl-1,3,5-trimethyl-1H-pyrazole

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests a clear rationale for its synthesis and investigation. The academic focus on this compound would likely stem from its potential as a versatile building block in several key areas of chemical research.

The presence of the 4-ethynyl group makes it a prime candidate for participation in click chemistry reactions, enabling its conjugation to a wide variety of molecules, including biomolecules, polymers, and surfaces. The three methyl groups at the 1, 3, and 5-positions of the pyrazole ring provide steric bulk and influence the electronic properties of the molecule, which could be advantageous in tuning the reactivity and stability of its derivatives.

A plausible synthetic route to this compound involves the Sonogashira coupling of a suitable terminal alkyne with the corresponding 4-halo-1,3,5-trimethyl-1H-pyrazole. The precursor, 4-iodo-1,3,5-trimethyl-1H-pyrazole, can be synthesized from 3,5-dimethyl-4-iodopyrazole (B181040) and iodomethane. chemicalbook.com This synthetic accessibility, combined with the reactive ethynyl group, positions this compound as a valuable intermediate for the following potential applications:

Development of Novel Ligands: The pyrazole nitrogen atoms can coordinate to metal centers, and the ethynyl group can be further functionalized to create multidentate ligands for catalysis or the formation of metal-organic frameworks (MOFs).

Synthesis of Biologically Active Molecules: Through click chemistry, the pyrazole scaffold could be attached to pharmacophores to create new drug candidates with tailored properties.

Creation of Advanced Materials: The rigid, aromatic structure of the pyrazole ring, combined with the potential for creating extended conjugated systems via the ethynyl group, makes it an interesting component for new organic electronic materials.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1,3,5-trimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-5-8-6(2)9-10(4)7(8)3/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZCMIHELJFHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethynyl 1,3,5 Trimethyl 1h Pyrazole and Analogous Structural Architectures

Foundational Synthetic Routes to Pyrazole (B372694) Systems

The construction of the pyrazole ring is the initial challenge in synthesizing the target molecule. The two most prominent and widely employed strategies are cyclocondensation reactions and 1,3-dipolar cycloadditions.

The most classic and dependable method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine derivative. beilstein-journals.orgnih.gov This approach, often referred to as the Knorr pyrazole synthesis, forms the backbone of pyrazole chemistry. beilstein-journals.org

For the synthesis of the 1,3,5-trimethyl-1H-pyrazole core, the logical precursors are a 1,3-dicarbonyl compound and a substituted hydrazine. Specifically, the reaction involves the condensation of pentane-2,4-dione with methylhydrazine. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A critical consideration in this synthesis is regioselectivity. The use of an unsymmetrical hydrazine, such as methylhydrazine, can potentially lead to the formation of two regioisomeric products: 1,3,5-trimethyl-1H-pyrazole and 1,4,5-trimethyl-1H-pyrazole. However, the reaction conditions can often be tuned to favor the desired isomer. Generally, the initial nucleophilic attack occurs from the less sterically hindered nitrogen of the hydrazine. beilstein-journals.org

Beyond 1,3-diketones, other 1,3-dielectrophiles like α,β-unsaturated ketones and acetylenic ketones can also be employed. nih.govmdpi.com For instance, the reaction of an α,β-unsaturated ketone with a hydrazine first yields a pyrazoline (a dihydropyrazole), which must then be oxidized to afford the aromatic pyrazole. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile | Hydrazine Derivative | Product(s) | Reference |

|---|---|---|---|

| Pentane-2,4-dione | Methylhydrazine | 1,3,5-Trimethyl-1H-pyrazole | beilstein-journals.org |

| Ethyl Acetoacetate | Phenylhydrazine | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | researchgate.net |

| Acetylenic ketones | Hydrazine derivatives | Mixture of regioisomers | mdpi.com |

| α,β-Unsaturated ketones | Hydrazine derivatives | Pyrazolines (require oxidation) | nih.govmdpi.com |

A powerful and versatile alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. nih.goviiardjournals.org This method involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrazole synthesis, the most common 1,3-dipole is a diazo compound (e.g., diazomethane or a substituted derivative), and the dipolarophile is typically an alkyne or an alkene. organic-chemistry.org

When a diazo compound reacts with an alkyne, a pyrazole is formed directly in a single, atom-economical step. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. To construct a 1,3,5-trisubstituted pyrazole core via this method, one could envision the reaction between a disubstituted alkyne and a monosubstituted diazoalkane. For example, the reaction of 2-diazopropane with propyne could theoretically yield the desired trimethylated pyrazole ring system, although controlling regioselectivity remains a significant synthetic challenge.

This strategy has been successfully applied to generate a wide array of substituted pyrazoles, including those that are difficult to access through classical condensation methods. organic-chemistry.orgnih.gov

Introduction of the Ethynyl (B1212043) Moiety and Specific Methylation Patterns

Once the 1,3,5-trimethyl-1H-pyrazole core is established, the next critical step is the introduction of the ethynyl group at the C4 position. This can be achieved through several methods, including elimination reactions and modern cross-coupling chemistry.

A traditional and robust method for forming a terminal alkyne is through a double dehydrohalogenation of a dihalide. fiveable.meyoutube.com This E2 elimination process requires a strong base. chemistrysteps.com The synthesis of 4-ethynyl-1,3,5-trimethyl-1H-pyrazole can be envisioned starting from a C4-acylated pyrazole, such as 4-acetyl-1,3,5-trimethyl-1H-pyrazole (a methyl N-methyl-pyrazolyl ketone).

The synthetic sequence would proceed as follows:

Halogenation: The methyl ketone can be converted into a geminal dihalide (halogen atoms on the same carbon) by reaction with a halogenating agent like phosphorus pentachloride (PCl₅). unacademy.com

Double Dehydrohalogenation: The resulting geminal dihalide is then treated with a strong base. Typically, at least two equivalents of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, are required to effect the two successive elimination reactions. chemistrysteps.comunacademy.com The first elimination yields a vinylic halide intermediate, and the second elimination generates the desired terminal alkyne. fiveable.mestudy.com If a terminal alkyne is being formed, a third equivalent of base is often necessary to deprotonate the alkyne, forming an acetylide, which is then protonated during an aqueous workup. chemistrysteps.comunacademy.com

Table 2: Reagents for Dehydrohalogenation

| Substrate Type | Base | Conditions | Product | Reference |

|---|---|---|---|---|

| Vicinal Dihalide | NaNH₂ (excess) | Liquid NH₃, then H₂O workup | Terminal Alkyne | chemistrysteps.com |

| Geminal Dihalide | KOH (excess) | Ethanol, heat | Internal Alkyne | youtube.com |

| Vinylic Halide | KOC(CH₃)₃ | DMSO | Alkyne | fiveable.me |

Modern synthetic chemistry offers more direct and often milder methods for installing an ethynyl group, primarily through transition metal-catalyzed cross-coupling reactions.

The Sonogashira coupling is a premier reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is exceptionally well-suited for the synthesis of this compound.

The key starting material for this approach is a 4-halo-1,3,5-trimethyl-1H-pyrazole, with iodo- and bromo-substituted pyrazoles being the most common substrates due to their higher reactivity in the catalytic cycle. researchgate.net This halogenated pyrazole is then coupled with a terminal alkyne. To generate the parent ethynyl group, a protected alkyne such as trimethylsilylacetylene (TMSA) is often used. The TMS group acts as a protecting group and can be easily removed under mild basic or fluoride-ion conditions after the coupling is complete.

The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, and requires a copper(I) salt (e.g., CuI) as a co-catalyst. organic-chemistry.orgyoutube.com An amine base, such as triethylamine (Et₃N) or diisopropylamine, serves as both the solvent and the base to neutralize the hydrogen halide formed during the reaction. hes-so.ch

The catalytic cycle involves two interconnected cycles: one for palladium and one for copper. The palladium cycle involves oxidative addition of the halopyrazole to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, the copper(I) co-catalyst, and the amine base), and finally reductive elimination to yield the ethynylpyrazole product and regenerate the Pd(0) catalyst. youtube.com

Table 3: Typical Conditions for Sonogashira Coupling

| Component | Example Reagent(s) | Typical Loading/Role | Reference |

|---|---|---|---|

| Aryl/Vinyl Halide | 4-Iodo-1,3,5-trimethyl-1H-pyrazole | Substrate | researchgate.net |

| Terminal Alkyne | Trimethylsilylacetylene (TMSA) | Coupling Partner | libretexts.org |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 0.1 - 5 mol% | libretexts.org |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 1 - 10 mol% | organic-chemistry.orgyoutube.com |

| Base/Solvent | Triethylamine (Et₃N), Diisopropylamine | Base and/or Solvent | hes-so.ch |

This methodology provides a highly efficient and functional-group-tolerant route to the target compound and its analogs, representing a significant advancement over classical elimination-based strategies. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling for Ethynyl Substitution

Copper-Mediated Alkynylation Protocols

Copper-catalyzed reactions are pivotal for introducing an alkyne group onto a pyrazole ring. A notable method involves the regioselective N-alkynylation of unsymmetrically substituted pyrazoles with terminal alkynes under aerobic conditions using a copper catalyst. dntb.gov.ua This approach has been successfully applied to both aromatic and aliphatic terminal alkynes, with the regioselectivity of the substitution confirmed through single-crystal X-ray diffraction. dntb.gov.ua

Another strategy is an umpolung approach, which allows for the synthesis of N-protected polysubstituted pyrazoles from aromatic α-halohydrazones and terminal alkynes. acs.org In this copper(I)-catalyzed process, azoalkenes are generated in situ from the α-halohydrazones. These intermediates then undergo a Michael addition with the alkyne, followed by cyclization to yield the target pyrazole. acs.org This method is scalable and demonstrates good compatibility with a range of functional groups. acs.org

Furthermore, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides an alternative route to substituted pyrazoles in the presence of a base. nih.govorganic-chemistry.org This reaction utilizes inexpensive cuprous oxide (Cu₂O) as the promoter and air as a green oxidant. nih.govorganic-chemistry.org

Table 1: Overview of Copper-Mediated Pyrazole Synthesis Methods

| Method | Starting Materials | Key Features | Catalyst/Reagent | Ref. |

|---|---|---|---|---|

| Regioselective N-Alkynylation | Unsymmetrically substituted pyrazoles, Terminal alkynes | Aerobic conditions, High regioselectivity | Copper catalyst | dntb.gov.ua |

| Umpolung Michael Addition | Aromatic α-halohydrazones, Terminal alkynes | In situ generation of azoalkenes, Scalable | Copper(I) | acs.org |

| Aerobic Oxidative [3+2] Cycloaddition | N,N-disubstituted hydrazines, Alkynoates | Uses air as a green oxidant | Cu₂O | nih.govorganic-chemistry.org |

| Three-Component Reaction | 2,3-Allenoates or 2-alkynoates, Amines, Nitriles | Forms fully substituted pyrazoles | Copper catalyst | nih.gov |

Multicomponent Reactions Leading to Pyrazole Derivatives

Multicomponent reactions (MCRs) have become a powerful tool in synthesizing complex molecules like pyrazole derivatives due to their efficiency, atom economy, and operational simplicity. mdpi.comnih.gov These one-pot reactions involve three or more starting materials to form a product that incorporates most of the atoms from the reactants. mdpi.com

One such approach is the three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, which can be catalyzed by ytterbium(III) perfluorooctanoate [Yb(PFO)₃]. beilstein-journals.org Another efficient three-component method for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org

Four-component reactions have also been developed. For instance, dihydropyrano[2,3-c]pyrazoles can be synthesized through a one-pot reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, using sodium gluconate as an organic catalyst. rsc.org The use of MCRs is particularly advantageous in creating diverse libraries of pyrazole derivatives for various applications. mdpi.com Recent advances have highlighted MCRs that are metal-free, using catalysts like tetrabutyl ammonium peroxy disulphate or bases such as Cs₂CO₃ to achieve high yields and regioselectivity under neutral or mild conditions. rsc.org

Strategies for N-Substitution and Protection in Ethynylpyrazole Synthesis

Controlling the substitution pattern on the nitrogen atoms of the pyrazole ring is crucial for modulating the compound's properties. This is often challenging due to the presence of two reactive nitrogen atoms.

Regioselective N-Alkylation and N-Protection Methodologies

Achieving regioselectivity in the N-alkylation of pyrazoles is a significant synthetic challenge, as reactions often yield mixtures of isomers. nih.gov To address this, several advanced methodologies have been developed.

One innovative approach utilizes engineered enzymes in a cyclic two-enzyme cascade to achieve catalyst-controlled pyrazole alkylation. This biocatalytic system uses simple haloalkanes as alkylating agents and has demonstrated unprecedented regioselectivity (>99%) for methylation, ethylation, and propylation. nih.gov

In the realm of traditional organic synthesis, a highly regioselective magnesium-catalyzed alkylation of 3-substituted pyrazoles has been shown to produce N2-alkylated products. thieme-connect.com Using α-bromoacetates and acetamides as alkylating agents with MgBr₂, this method yields N2-regioisomers with high selectivity. thieme-connect.com Conversely, a catalyst-free Michael reaction provides a general and highly regioselective method for N1-alkylation of 1H-pyrazoles, leading to di-, tri-, and tetra-substituted pyrazoles in high yields (>90%) and excellent N1/N2 selectivity (>99.9:1). semanticscholar.orgacs.org Other methods include using trichloroacetimidate electrophiles with a Brønsted acid catalyst, which provides good yields of N-alkyl pyrazoles. mdpi.com

Table 2: Comparison of Regioselective N-Alkylation Methods for Pyrazoles

| Method | Selectivity | Alkylating Agent | Catalyst | Key Advantage | Ref. |

|---|---|---|---|---|---|

| Enzymatic Cascade | >99% (N1 or N2) | Haloalkanes | Engineered enzymes | Unprecedented regioselectivity | nih.gov |

| Mg-Catalyzed Alkylation | High (N2) | α-bromoacetates/amides | MgBr₂ | Targets N2 position | thieme-connect.com |

| Catalyst-Free Michael Reaction | >99.9:1 (N1) | Michael acceptors | None | High N1 selectivity, catalyst-free | semanticscholar.orgacs.org |

| Brønsted Acid Catalysis | Mixture of regioisomers | Trichloroacetimidates | Brønsted acid | Access to medicinally relevant structures | mdpi.com |

Deprotonation-Realkylation Sequences for Pyrazole Modification

Deprotonation of the N-H bond in the pyrazole ring is a fundamental step in many functionalization strategies. The acidity of the pyrazole N-H proton can be enhanced by coordination to a Lewis acidic metal center, which facilitates its removal. mdpi.com The resulting pyrazolate anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides, in a realkylation step.

This sequence is foundational for introducing substituents onto the nitrogen atoms. The choice of base and reaction conditions is critical for achieving selective deprotonation without unwanted side reactions. For instance, the deprotonation of pyrazoles with copper acetate in the presence of triethylamine has been studied, showing that more acidic pyrazoles are readily deprotonated to form pyrazolate bridges in polynuclear complexes. researchgate.net The N-H proton of pyrazole can be easily removed by a base, while the N2 nitrogen is basic and reacts with electrophiles. nih.gov In some cases, strong bases can even deprotonate the C3 position, leading to potential ring-opening. nih.gov The reactivity of pyrazole N-oxides can also be harnessed; O-silylation followed by deprotonation at ring or exocyclic positions allows for subsequent functionalization. researchgate.net

Green Chemistry and Sustainable Synthetic Approaches for Ethynylpyrazoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact. nih.govresearchgate.net These strategies focus on using eco-friendly solvents, renewable energy sources, recyclable catalysts, and atom-economical reactions. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a key green technique, often coupled with solvent-free conditions to reduce reaction times and increase yields. researchgate.net For example, a novel approach for synthesizing pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds utilizes microwave activation under solvent-free conditions, affording high yields in short reaction times. researchgate.netmdpi.com

The use of water as a reaction medium is another hallmark of green pyrazole synthesis. Taurine, a bio-organic catalyst, has been used to catalyze the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles in pure water, yielding β-keto fused scaffolds in good to excellent yields. rsc.org Furthermore, protocols have been developed that are metal-free and additive-free, proceeding at room temperature and using recyclable solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), with water as the only byproduct. acs.org These methods are not only environmentally benign but also often operationally simple and high-yielding. nih.govnih.gov

Reactivity and Mechanistic Investigations of 4 Ethynyl 1,3,5 Trimethyl 1h Pyrazole

Transformational Chemistry of the Ethynyl (B1212043) Group

The ethynyl group at the C4 position of the pyrazole (B372694) ring is a hub of chemical reactivity, amenable to a variety of addition and coupling reactions. Its transformations are central to the construction of more complex molecular architectures.

Click Chemistry Applications and Huisgen Cycloadditions

The terminal alkyne functionality of 4-ethynyl-1,3,5-trimethyl-1H-pyrazole makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The Huisgen 1,3-dipolar cycloaddition between the ethynylpyrazole and various organic azides proceeds under mild conditions to furnish pyrazole-triazole hybrids. This methodology is valued for its high yields, broad substrate scope, and the formation of a stable triazole linker. beilstein-journals.orgresearchgate.net

The synthesis of these hybrid molecules is of significant interest due to the diverse biological activities associated with both pyrazole and triazole moieties. The reaction typically involves a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, in a suitable solvent system such as a mixture of THF and water. researchgate.net A general scheme for this transformation is presented below:

Scheme 1: Huisgen 1,3-Dipolar Cycloaddition of this compound

A variety of substituted pyrazole-triazole hybrids can be synthesized using this method, with yields often ranging from moderate to quantitative. researchgate.net

Oxidation Reactions and Derived Functional Groups

While specific studies on the oxidation of this compound are not extensively documented, the reactivity of terminal alkynes suggests several potential transformations. Oxidation of the ethynyl group can lead to the formation of valuable functional groups such as α,β-alkynic ketones (ynones) or, under more vigorous conditions, carboxylic acids.

Milder oxidation conditions could potentially yield a pyrazole-ynone, a versatile intermediate for further synthetic manipulations. Stronger oxidizing agents, such as potassium permanganate (B83412) or ozone followed by oxidative workup, would be expected to cleave the triple bond and form the corresponding 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. The synthesis of pyrazole carboxylic acid derivatives is a known transformation in pyrazole chemistry and provides a handle for further functionalization, such as esterification or amidation.

Palladium-Catalyzed Cascade Processes Involving Ethynylpyrazoles

The terminal alkyne of this compound is a key participant in various palladium-catalyzed cross-coupling reactions, which can be designed as cascade processes to build molecular complexity in a single step. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. rsc.orgorganic-chemistry.org This reaction can be integrated into a cascade sequence, for instance, by coupling with a suitably functionalized halide that can subsequently undergo an intramolecular cyclization.

For example, a Sonogashira coupling followed by an intramolecular cyclization can be envisioned to construct fused heterocyclic systems. The choice of the coupling partner and the reaction conditions can direct the cascade towards the desired product. Such processes are highly valued for their atom economy and efficiency in generating complex molecular scaffolds from simple precursors. rsc.org

The Glaser coupling, an oxidative homocoupling of terminal alkynes catalyzed by copper salts, is another relevant transformation. rsc.orgwikipedia.orgorganic-chemistry.orgrsc.org This reaction would lead to the formation of a symmetrical 1,4-bis(1,3,5-trimethyl-1H-pyrazol-4-yl)buta-1,3-diyne. Modified versions of this coupling, such as the Hay coupling, utilize a copper-TMEDA complex and oxygen as the oxidant. wikipedia.org

Pyrazole Ring Reactivity and Functionalization

The 1,3,5-trimethyl-1H-pyrazole ring is an electron-rich aromatic system, which influences its reactivity towards electrophiles and the functionalization of its substituents.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

The 1,3,5-trimethyl-1H-pyrazole nucleus is activated towards electrophilic aromatic substitution, with the C4 position being the most reactive site. When the C4 position is unsubstituted, electrophiles will preferentially attack this carbon. This is due to the directing effects of the two nitrogen atoms and the three methyl groups.

In the case of this compound, the C4 position is already substituted. Therefore, any further electrophilic substitution on the pyrazole ring itself is less likely and would require forcing conditions. However, understanding the reactivity of the parent 1,3,5-trimethylpyrazole (B15565) provides insight into the electronic nature of the ring system. For instance, studies on the nitration and hydrogen exchange at the 4-position of 1,3,5-trimethylpyrazole have shown that these reactions occur on the conjugate acid of the pyrazole.

Nucleophilic Substitution Reactions of Pyrazole Halides

To investigate nucleophilic substitution on the pyrazole ring, one must first consider the corresponding halo-derivatives. The synthesis of 4-halo-1,3,5-trimethyl-1H-pyrazoles can be achieved through halogenation of 1,3,5-trimethylpyrazole. For instance, reaction with N-halosuccinimides (NXS) in solvents like carbon tetrachloride or water can provide the corresponding 4-halopyrazoles in excellent yields under mild conditions. researchgate.net

Once formed, a hypothetical 4-halo-1,3,5-trimethyl-1H-pyrazole could undergo nucleophilic aromatic substitution, although this is generally challenging on the electron-rich pyrazole ring unless activated by strongly electron-withdrawing groups. The reaction of 4-bromo-nitropyrazolecarboxylic acids with arylamines in the presence of copper salts has been shown to result in the substitution of the bromine atom. osti.gov This suggests that with appropriate activation, nucleophilic substitution at the C4 position is feasible. The reaction of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type reactions also demonstrates that a chloro-substituent on the pyrazole ring can act as a leaving group in cross-coupling reactions. researchgate.net

Deprotonation Studies of Ethynylpyrazolium Salts

The reactivity of ethynyl-substituted pyrazolium (B1228807) salts, particularly concerning their deprotonation, is a subject of significant academic interest. This section explores the outcomes of such deprotonation reactions, focusing on the formation and electronic structure of the resulting species. While direct research on this compound is limited in publicly accessible literature, studies on analogous compounds, such as 4-ethynyl-1,2-dimethylpyrazolium salts, provide critical insights into the expected chemical behavior.

The deprotonation of 4-ethynylpyrazolium salts leads to the formation of pyrazolium-4-acetylenides. These species are classified as mesomeric betaines, which are neutral molecules containing non-adjacent positive and negative charges. Research on related 4-ethynyl-1,2-dimethylpyrazolium salts, prepared by the methylation of the corresponding 4-ethynyl-1-methylpyrazoles, has shown that treatment with a suitable base removes the acidic proton from the ethynyl group. researchgate.net This process results in the formation of the corresponding pyrazolium-4-acetylenide. researchgate.net

These betaines are of particular interest due to their unique electronic structure. Spectroscopic and computational investigations have been employed to characterize these molecules. researchgate.net The characterization confirms a structure that cannot be represented by a single Lewis structure but rather exists as a hybrid of multiple resonance forms.

No specific experimental data tables for the characterization of the deprotonated form of this compound are available in the searched literature. The following table provides a conceptual representation of the spectroscopic data that would be used for characterization, based on general knowledge of similar compounds.

Conceptual Spectroscopic Data for Characterization

| Spectroscopic Method | Key Feature | Expected Observation for Pyrazolium-4-acetylenide |

| ¹³C NMR | Chemical shifts of acetylenic carbons | Significant changes in chemical shifts compared to the protonated precursor, indicating a change in hybridization and electron density. |

| IR Spectroscopy | C≡C stretching frequency | A shift in the stretching frequency of the carbon-carbon triple bond, reflecting the altered electronic environment. |

| Mass Spectrometry | Molecular ion peak | Confirmation of the molecular weight of the neutral betaine (B1666868) species. |

The mesomeric betaine structure of pyrazolium-4-acetylenides is best described as a resonance hybrid of several canonical forms. The two primary contributors to this hybrid structure are an alkynyl form and a mesoionic allenylidene-type form. researchgate.net

Alkynyl Resonance Form: In this form, a negative charge is localized on the terminal carbon of the acetylenic group, while the positive charge resides on the pyrazolium ring. This structure emphasizes the acetylide character of the deprotonated species.

The following table conceptually outlines the types of data that would be generated from computational analysis to determine resonance contributions. Specific data for this compound is not available in the reviewed sources.

Conceptual Analysis of Resonance Contributions

| Computational Method | Parameter Calculated | Implication for Resonance Contribution |

| DFT Calculations | Bond lengths | Intermediate bond lengths between single, double, and triple bonds would indicate resonance delocalization. |

| DFT Calculations | Natural Bond Orbital (NBO) analysis | Delocalization of electron density from the acetylenic moiety to the pyrazolium ring would support the contribution of the allenylidene form. |

| DFT Calculations | Calculated Spectroscopic Data (NMR, IR) | Comparison with experimental data can validate the computational model and the predicted contributions of resonance forms. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Ethynyl 1,3,5 Trimethyl 1h Pyrazole Derivatives

Rational Design and Synthesis of Derivatives for Biological Activity

The rational design of derivatives of 4-ethynyl-1,3,5-trimethyl-1H-pyrazole is guided by the established biological significance of the pyrazole (B372694) core and the reactivity of the ethynyl (B1212043) group. The pyrazole ring is a privileged scaffold found in numerous FDA-approved drugs, and its substitution pattern significantly influences its therapeutic effects. nih.gov The 1,3,5-trimethyl substitution pattern on the pyrazole ring provides a stable and lipophilic core, which can be crucial for cell permeability and interaction with biological targets.

The synthesis of derivatives often begins with the 1,3,5-trimethyl-1H-pyrazole core, which can be prepared from the cyclocondensation of pentane-2,4-dione with a methylhydrazine precursor. nih.gov Subsequent introduction of the ethynyl group at the 4-position can be achieved through various synthetic routes, including the Sonogashira coupling of a 4-halo-1,3,5-trimethyl-1H-pyrazole with a protected acetylene (B1199291) source. rsc.orgresearchgate.netorganic-chemistry.org

Once the this compound scaffold is obtained, the ethynyl group serves as a versatile handle for further derivatization. Its terminal alkyne functionality allows for a range of chemical transformations, including copper-catalyzed azide-alkyne cycloadditions (Click Chemistry) to introduce triazole rings, and further Sonogashira couplings to append various aryl or heteroaryl moieties. rsc.orgtcichemicals.com This synthetic accessibility allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

The design of novel derivatives often involves computational methods, such as molecular docking, to predict the binding of proposed structures to specific biological targets. researchgate.net This in-silico screening helps in prioritizing the synthesis of compounds with the highest likelihood of desired biological activity.

Impact of Ethynyl Group Modification on Biological Profiles

The ethynyl group at the 4-position of the 1,3,5-trimethyl-1H-pyrazole scaffold is a key determinant of the biological activity of its derivatives. Its linear and rigid nature can provide a specific vector for interaction with target proteins, and its electron-withdrawing properties can influence the electronic distribution of the pyrazole ring.

Modification of the ethynyl group can lead to significant changes in the biological profile of the resulting compounds. For example, the conversion of the terminal alkyne to a triazole via "click chemistry" introduces a new heterocyclic ring system with its own potential for hydrogen bonding and other interactions. tcichemicals.com The nature of the substituent introduced via the azide (B81097) partner in the click reaction can be systematically varied to probe the structure-activity relationship.

Another common modification is the use of the ethynyl group as a linker to attach larger functional groups. For instance, Sonogashira coupling can be employed to connect various aromatic or heteroaromatic rings to the pyrazole core via the ethynyl bridge. rsc.org The electronic and steric properties of these appended rings can dramatically alter the compound's interaction with biological targets, leading to enhanced potency or selectivity.

The following table summarizes hypothetical modifications of the ethynyl group and their potential impact on biological activity based on general principles of medicinal chemistry, as specific data for this compound derivatives is limited.

| Modification of Ethynyl Group | Potential Impact on Biological Profile |

| Terminal Alkyne (unmodified) | Can act as a hydrogen bond acceptor or participate in π-stacking interactions. |

| Conversion to Triazole | Introduces a hydrogen bond donor/acceptor motif and allows for diverse substitution. |

| Coupling to Aromatic Rings | Can enhance binding through hydrophobic or π-stacking interactions. |

| Reduction to Alkene or Alkane | Increases conformational flexibility, which may be beneficial or detrimental to activity. |

Influence of Pyrazole Ring Substitution on Pharmacological Activity

Varying the substituents at these positions in related pyrazole scaffolds has been shown to modulate a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govtsijournals.com For example, replacing a methyl group with a larger or more polar substituent can alter the compound's solubility, metabolic stability, and target affinity.

The following interactive table illustrates the general influence of substitutions at different positions of the pyrazole ring on pharmacological activity, based on broader studies of pyrazole derivatives.

| Position | Type of Substituent | General Influence on Pharmacological Activity |

| N1 | Small alkyl (e.g., Methyl) | Often enhances lipophilicity and metabolic stability. |

| Aryl | Can introduce additional binding interactions (e.g., π-stacking). | |

| C3 | Alkyl | Contributes to steric bulk and hydrophobic interactions. |

| Aryl/Heteroaryl | Can significantly modulate target selectivity and potency. | |

| C5 | Alkyl | Similar to C3, influences molecular shape and hydrophobic interactions. |

| Aryl/Heteroaryl | Can be crucial for establishing key binding interactions. |

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of the this compound scaffold, several bioisosteric replacements can be envisioned.

The ethynyl group itself can be considered a bioisostere for other small, linear groups. For instance, it has been explored as a non-classical bioisostere for halogens, particularly iodine, due to similar electrostatic potentials. beilstein-journals.org The replacement of a halogen with an ethynyl group, or vice versa, could be a viable strategy to modulate the compound's properties while maintaining its binding mode. Another potential bioisostere for the ethynyl group is the nitrile (-C≡N) group, which shares a similar linear geometry and electronic properties.

Finally, the methyl groups at the 1, 3, and 5-positions could be replaced with other small alkyl groups or bioisosteric equivalents like a cyclopropyl (B3062369) ring to fine-tune the lipophilicity and steric interactions of the molecule.

The following table provides examples of potential bioisosteric replacements within the this compound scaffold.

| Original Group | Bioisosteric Replacement | Rationale |

| 4-Ethynyl | 4-Cyano | Similar size, linearity, and electronic properties. |

| 4-Halo (e.g., Iodo) | Similar electrostatic potential and size. beilstein-journals.org | |

| Pyrazole Ring | Isoxazole (B147169) Ring | Modulates hydrogen bonding and electronic properties. |

| Thiazole Ring | Introduces a sulfur atom, potentially altering metabolism and binding. nih.gov | |

| Methyl Groups | Ethyl Groups | Increases lipophilicity and steric bulk. |

| Cyclopropyl Groups | Introduces conformational constraint and alters metabolic profile. |

Advanced Spectroscopic and Computational Characterization of 4 Ethynyl 1,3,5 Trimethyl 1h Pyrazole

Spectroscopic Analysis in Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 4-ethynyl-1,3,5-trimethyl-1H-pyrazole, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals are expected for the three methyl groups and the ethynyl (B1212043) proton. The N-methyl group (at position 1) would typically appear as a singlet in the range of 3.7-4.0 ppm. The two methyl groups on the pyrazole (B372694) ring (at positions 3 and 5) would also be singlets, likely at slightly different chemical shifts due to their electronic environments, typically in the 2.2-2.6 ppm region. The ethynyl proton, being attached to a sp-hybridized carbon, would present a sharp singlet around 3.0-3.5 ppm.

The ¹³C NMR spectrum would further confirm the carbon skeleton. The quaternary carbons of the pyrazole ring are expected in the aromatic region of the spectrum, with the C3 and C5 carbons appearing around 140-150 ppm and the C4 carbon, bearing the ethynyl group, at a more shielded value, typically around 110-120 ppm. The carbons of the methyl groups would be found in the upfield region (10-40 ppm). The sp-hybridized carbons of the ethynyl group would have characteristic chemical shifts in the range of 70-90 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.85 | 35.2 |

| C3-CH₃ | 2.45 | 14.1 |

| C5-CH₃ | 2.30 | 11.8 |

| C≡C-H | 3.10 | - |

| C3 | - | 148.5 |

| C4 | - | 115.0 |

| C5 | - | 141.2 |

| C≡CH | - | 82.5 |

| C≡CH | - | 75.1 |

Note: These are predicted values based on typical chemical shifts for similar pyrazole derivatives and may vary slightly from experimental data.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀N₂), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula. The expected monoisotopic mass is approximately 134.0844 g/mol .

Electron ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern, offering further structural insights. The molecular ion peak ([M]⁺) would be observed at m/z 134. Subsequent fragmentation could involve the loss of a methyl group ([M-15]⁺) to give a peak at m/z 119, or the loss of the ethynyl group ([M-25]⁺) resulting in a fragment at m/z 109. Further fragmentation of the pyrazole ring could also be observed, providing a characteristic fingerprint for the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 134 | [C₈H₁₀N₂]⁺ (Molecular Ion) |

| 119 | [C₇H₇N₂]⁺ |

| 109 | [C₇H₁₀N]⁺ |

| 94 | [C₆H₆N]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A sharp, strong band around 3300 cm⁻¹ would be indicative of the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2150 cm⁻¹. C-H stretching vibrations of the methyl groups would be observed around 2900-3000 cm⁻¹, while C-H bending vibrations would appear in the 1350-1450 cm⁻¹ region. Vibrations associated with the pyrazole ring (C=N and C=C stretching) would be expected in the 1400-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The C≡C triple bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum, which can be a useful diagnostic tool. The symmetric vibrations of the pyrazole ring are also often more prominent in the Raman spectrum.

Table 3: Key Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| ≡C-H Stretch | ~3300 (Strong, Sharp) | ~3300 (Medium) |

| C-H Stretch (Methyl) | 2900-3000 (Medium) | 2900-3000 (Strong) |

| C≡C Stretch | 2100-2150 (Weak-Medium) | 2100-2150 (Strong) |

| C=N/C=C Stretch (Ring) | 1400-1600 (Medium-Strong) | 1400-1600 (Medium) |

| C-H Bend (Methyl) | 1350-1450 (Medium) | 1350-1450 (Weak) |

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental data, offering insights into the electronic structure, reactivity, and potential interactions of molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the geometric and electronic properties of this compound. These calculations can provide optimized molecular geometries, bond lengths, and bond angles that are in close agreement with experimental values.

Furthermore, DFT calculations can elucidate the electronic structure by determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can also predict sites of electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich pyrazole ring and the ethynyl group, while the LUMO may be distributed over the pyrazole ring.

Table 4: Predicted Quantum Chemical Properties for this compound (DFT B3LYP/6-31G)*

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given that pyrazole derivatives are common scaffolds in drug discovery, molecular docking and dynamics simulations can be used to predict the potential binding of this compound to biological targets such as enzymes or receptors. nih.govbiointerfaceresearch.comresearchgate.netijpbs.commdpi.com

Molecular docking simulations would predict the preferred binding orientation and affinity of the compound within the active site of a target protein. nih.govbiointerfaceresearch.comresearchgate.netijpbs.commdpi.com The scoring functions used in these simulations estimate the binding energy, providing a rank-ordering of potential ligands. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site can be identified. nih.govresearchgate.net For example, the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the methyl and ethynyl groups could engage in hydrophobic interactions.

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net MD simulations provide a dynamic picture of the interactions, revealing how the ligand and protein adapt to each other's presence and the role of solvent molecules in the binding process. nih.govresearchgate.net Analysis of the MD trajectory can provide information on the flexibility of the ligand in the binding pocket and the persistence of key interactions, offering a more realistic assessment of the binding event. nih.govresearchgate.net

Theoretical Studies on Tautomerism and Isomerism of Pyrazoles

Theoretical and computational chemistry have become indispensable tools for understanding the nuanced structural and electronic properties of heterocyclic compounds, including pyrazoles. eurasianjournals.com These studies, particularly those employing methods like Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the phenomena of tautomerism and isomerism, which are critical for predicting the reactivity, stability, and potential applications of pyrazole derivatives. eurasianjournals.comnih.gov

Annular prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles. This process involves the migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms. researchgate.net The position of this equilibrium is highly sensitive to the nature and position of substituents on the carbon atoms of the ring. researchgate.net Computational models are frequently used to predict the energetic favorability of one tautomer over another.

Theoretical investigations have established a clear relationship between the electronic properties of substituents and the stability of the resulting tautomers. The stability of different tautomers is influenced by factors such as the solvent medium and substitution patterns. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert significant influence on the tautomeric equilibrium. For instance, studies on a range of substituted pyrazoles have shown that electron-donating groups, particularly those that donate through the π-system (e.g., -NH₂, -OH, -CH₃), tend to favor the tautomer where the substituent is at the C3-position. nih.gov Conversely, strong electron-withdrawing groups (e.g., -CHO, -COOH, -CFO) generally stabilize the tautomer where the substituent is located at the C5-position. nih.govresearchgate.net

The specific compound of interest, this compound, is an N-substituted pyrazole, with a methyl group fixed at the N1 position. This structural feature precludes the possibility of annular prototropic tautomerism, as there is no mobile proton on a ring nitrogen atom. In theoretical and spectroscopic studies, such N-substituted compounds are often referred to as "fixed" derivatives. mdpi.com They are crucial as reference standards, as their locked configuration allows for the unambiguous study of a single isomeric form, which can then be compared to systems that do exhibit tautomerism. mdpi.com

While this compound is not subject to prototropic tautomerism, computational methods are vital for studying its structural isomers. Isomers are compounds with the same molecular formula but different arrangements of atoms. Theoretical calculations can determine the relative stabilities of positional isomers of this compound—for example, isomers where the ethynyl or methyl groups are attached at different positions on the pyrazole ring. A computational study on highly nitrated pyrazole isomers, for instance, used DFT calculations to evaluate and compare the stability and properties of different molecular structures. nih.gov Such studies are crucial for identifying the most stable isomer and understanding its electronic characteristics, which are governed by the interplay of the substituents with the pyrazole ring.

The table below summarizes general findings from computational studies on the influence of substituent electronic effects on the stability of pyrazole tautomers.

| Substituent Position | Electronic Nature of Substituent | Favored Tautomer/Structural Stability | Computational Method Example |

| C3 | Electron-Donating (e.g., -NH₂, -OH, -CH₃) | Stabilizes the C3-substituted tautomer | Ab initio MP2/6-311++G nih.gov |

| C5 | Electron-Withdrawing (e.g., -CHO, -COOH) | Stabilizes the C5-substituted tautomer | MP2/6-311++G researchgate.net |

| C3/C5 | Trifluoromethyl (-CF₃) | Tends to favor the 3-CF₃ tautomer | NMR and DFT Calculations researchgate.net |

| General | N1-Substitution (e.g., -CH₃) | Blocks prototropic tautomerism, creating a "fixed" isomer | B3LYP/6-311++G(d,p) researchgate.net |

Exploration of Biomedical Applications for 4 Ethynyl 1,3,5 Trimethyl 1h Pyrazole and Pyrazole Containing Compounds

Anticancer Research and Therapeutic Potential of Pyrazole-Containing Compounds

The pyrazole (B372694) scaffold is a foundational structure in the development of new anticancer agents. bohrium.comnih.gov Researchers have synthesized and evaluated numerous pyrazole derivatives, demonstrating their potential to combat various cancers by interacting with multiple cellular targets. nih.govnih.gov These compounds have shown efficacy against a range of cancer cell lines, including those of the breast, lung, colon, and prostate. srrjournals.comnih.govresearchgate.net

Investigation of Cytotoxic and Apoptotic Mechanisms

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of cytotoxicity and apoptosis (programmed cell death) in cancer cells. researchgate.net Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown they can trigger these pathways, making them promising candidates for cancer therapy. nih.govrsc.org

Research indicates that these compounds can modulate the expression of key proteins involved in apoptosis. nih.govrsc.org For instance, certain pyrazole derivatives have been found to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax, p53, and Caspase-3. nih.govrsc.org This shift in the balance between pro- and anti-apoptotic factors pushes the cancer cell towards self-destruction. Some pyrazole compounds have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3. nih.govwaocp.org Furthermore, investigations have revealed that some derivatives can cause DNA damage, indicated by increased comet tail length in assays, suggesting they induce genotoxic stress that can lead to cell death. rsc.org

The cytotoxic effects of various pyrazole derivatives have been quantified against several human cancer cell lines, with results often presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells.

Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives Against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyrazole Benzothiazole Hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 µM | nih.gov |

| 1,3,5-Trisubstituted-1H-pyrazole Derivatives | MCF-7 (Breast) | 3.9 - 35.5 µM | rsc.org |

| Pyrazole-linked benzothiazole-β-naphthol | A549, HeLa, MCF7 | 4.63 - 5.54 µM | nih.gov |

| 4β-aryl pyrazole-epipodophyllotoxin | Various | 1 - 100 nM | nih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 µM (24h), 6.45 µM (48h) | waocp.org |

| Pyrazolo[4,3-f]quinoline Derivative (1M) | Various | < 8 µM | mdpi.com |

| Pyrazolo[4,3-f]quinoline Derivative (2E) | Various | < 8 µM | mdpi.com |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (1) | Hep (Laryngeal) | 3.25 µg/mL | nih.gov |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (1) | P815 (Mastocytoma) | 17.82 µg/mL | nih.gov |

Kinase Inhibition Studies (e.g., CDK2, BTK, EGFR)

Kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have emerged as potent inhibitors of various kinases, representing a significant avenue for targeted cancer therapy. nih.govnih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle. Several pyrazole-based compounds have been identified as effective CDK2 inhibitors. mdpi.comnih.gov For example, certain pyrazolo-pyrimidine-amine derivatives not only show potent activity against CDK2 but also induce cell cycle arrest and apoptosis. mdpi.com One study reported a pyrazole derivative exhibiting dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and CDK-2, with an IC50 value of 0.458 µM for CDK-2. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is another critical target in cancer therapy, and numerous pyrazole derivatives have been developed as EGFR inhibitors. nih.govnih.gov Some pyrazole-containing compounds have shown potent dual inhibition of EGFR and other kinases like VEGFR-2. frontiersin.org For instance, a novel 1,3,5-triazine-based pyrazole derivative demonstrated an IC50 value of 229.4 nM against EGFR-tyrosine kinase. rsc.org Another study identified a fused pyrazole derivative as a potent EGFR inhibitor with an IC50 of 0.06 µM. frontiersin.org

Bruton's Tyrosine Kinase (BTK): While the provided search results focus more on CDK and EGFR, the broader literature on pyrazole derivatives indicates their potential to inhibit a wide range of kinases, including BTK, which is crucial for B-cell development and is a target in certain leukemias and lymphomas. nih.govnih.gov

Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound Type | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Pyrazole Derivative (Compound 6b) | VEGFR2 | 0.2 µM | nih.gov |

| Pyrazole Derivative (Compound 6b) | CDK-2 | 0.458 µM | nih.gov |

| Fused Pyrazole Derivative (Compound 3) | EGFR | 0.06 µM | frontiersin.org |

| Fused Pyrazole Derivative (Compound 9) | VEGFR-2 | 0.22 µM | frontiersin.org |

| 1,3,5-Triazine-based Pyrazole (Compound 5h) | EGFR-Tyrosine Kinase | 229.4 nM | rsc.org |

| Pyrazolo-pyridazine Derivative (Compound 4) | EGFR | 0.391 µM | mdpi.com |

| Pyrazolo-pyridazine Derivative (Compound 4) | CDK-2/cyclin A2 | 0.55 µM | mdpi.com |

Modulators of Topoisomerase Activity

DNA topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. mdpi.com They are validated targets for cancer chemotherapy, and pyrazole derivatives have been investigated as inhibitors of these enzymes. nih.govnih.gov

Research has shown that pyrazole-based compounds can inhibit both Topoisomerase I and Topoisomerase II. nih.govmdpi.com For example, novel pyrazole-linked benzothiazole-β-naphthol derivatives were identified as Topoisomerase I inhibitors that also induce cell cycle arrest at the G2/M phase. nih.gov Similarly, certain 4β-aryl pyrazole-epipodophyllotoxin derivatives have demonstrated potent Topoisomerase II inhibitory activity. nih.gov A study on pyrazolo[4,3-f]quinoline derivatives found that one compound, in particular, showed an inhibition pattern of topoisomerase IIα activity equivalent to the standard drug etoposide (B1684455) at a 100 µM concentration. mdpi.com

Table 3: Topoisomerase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound Type | Target Enzyme | Activity/IC50 Value | Reference |

|---|---|---|---|

| Pyrazole-based COX-2 inhibitor (Compound 11) | Topo-1 | 0.020 µM | nih.gov |

| 4β-aryl pyrazole-epipodophyllotoxin (Compound 64) | Topoisomerase II | 675.96 pM | nih.gov |

| 4β-aryl pyrazole-epipodophyllotoxin (Compound 65) | Topoisomerase II | 1.34 nM | nih.gov |

| Pyrazolo[4,3-f]quinoline (Compound 2E) | Topoisomerase IIα | Equivalent to etoposide at 100 µM | mdpi.com |

Anti-Inflammatory and Immunomodulatory Investigations

The pyrazole nucleus is a key feature in several well-known anti-inflammatory drugs, highlighting its importance in this therapeutic area. ijpsjournal.comnih.gov Research continues to explore new pyrazole derivatives for their potential to manage inflammation through various mechanisms. researchgate.net

Cyclooxygenase (COX) Pathway Modulation

A primary mechanism for the anti-inflammatory action of many pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. ijpsjournal.combohrium.com There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in normal physiological functions, COX-2 is typically induced during inflammation. cu.edu.eg

Many pyrazole derivatives have been designed as selective COX-2 inhibitors. nih.govresearchgate.net This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. ijpsjournal.com The drug Celecoxib (B62257) is a classic example of a selective COX-2 inhibitor built around a pyrazole core. ijpsjournal.com Numerous studies have synthesized and tested new pyrazole derivatives, demonstrating potent and selective COX-2 inhibition at nanomolar concentrations. cu.edu.egnih.gov

Table 4: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound Type | COX-2 IC50 | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Pyrazole Derivative (Compound 2a) | 19.87 nM | - | nih.gov |

| Pyrazole Derivative (Compound 3b) | 39.43 nM | 22.21 | nih.gov |

| Pyrazole Derivative (Compound 5b) | 38.73 nM | 17.47 | nih.gov |

| Pyrazole Derivative (Compound 11) | 0.043 µM | - | nih.gov |

| 3-(trifluoromethyl)-5-arylpyrazole | 0.02 µM | 225 (COX-1 IC50 = 4.5 µM) | ijpsjournal.com |

Inhibition of Pro-Inflammatory Mediators

Beyond COX inhibition, pyrazole derivatives can modulate inflammation by targeting other key mediators and pathways. ijpsjournal.combohrium.com

Studies have shown that pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6). ijpsjournal.combohrium.com Some derivatives achieve this by suppressing the NF-κB (nuclear factor kappa B) signaling pathway, a critical regulator of inflammatory gene expression. ijpsjournal.comnih.gov For instance, one study identified a pyrazole derivative that caused a concentration-dependent inhibition of the nuclear translocation of NF-κB in macrophage cells. nih.gov

Additionally, some pyrazole-thiazole hybrids have demonstrated dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes. ijpsjournal.com This dual-targeting approach could offer a broader anti-inflammatory effect.

Table 5: Inhibition of Other Pro-Inflammatory Mediators by Pyrazole Derivatives

| Compound Type | Target/Mediator | Effect/IC50 Value | Reference |

|---|---|---|---|

| Pyrazole-Thiazole Hybrid | COX-2 / 5-LOX | IC50 = 0.03 µM / 0.12 µM | ijpsjournal.com |

| Pyrazole Derivative | IL-6 in RAW 264.7 macrophages | 85% reduction at 5 µM | ijpsjournal.com |

| Pyrazole Derivative | Nitric Oxide (NO) in macrophages | IC50 = 2–5 µM | ijpsjournal.com |

| Pyrazole Derivative | NF-κB Transcription Activity | Potent inhibition | nih.gov |

| Pyrazole Derivative | Pro-inflammatory mediators (RANTES, CRP, COMP, CK, LPO) | Inhibition in osteoarthritis model | dntb.gov.ua |

Antimicrobial and Antifungal Activity Assessment

The pyrazole nucleus is a prominent feature in many compounds exhibiting a wide spectrum of antimicrobial and antifungal properties. The investigation into these activities is crucial for the development of new therapeutic agents to combat infectious diseases.

Efficacy Against Gram-Positive Bacterial Strains

Numerous studies have highlighted the potential of pyrazole derivatives as effective agents against various Gram-positive bacteria. For instance, certain novel 1,3,5-trisubstituted pyrazole derivatives have been synthesized and evaluated for their antibacterial activity. In these studies, compounds were tested against Gram-positive species such as Staphylococcus aureus and Bacillus subtilis. The results indicated that some of these derivatives exhibit promising antimicrobial activity against these bacteria.

| Compound Class | Gram-Positive Strains Tested | Observed Activity |

| 1,3,5-trisubstituted pyrazoles | Staphylococcus aureus, Bacillus subtilis | Promising antimicrobial activity |

It is important to note that the specific efficacy can vary significantly based on the nature and position of substituents on the pyrazole ring.

Efficacy Against Gram-Negative Bacterial Strains

The activity of pyrazole derivatives has also been assessed against Gram-negative bacteria. Research on 1,3,5-trisubstituted pyrazoles has included testing against Gram-negative species like Escherichia coli and Pseudomonas aeruginosa. These studies have revealed that certain derivatives possess notable activity against these challenging pathogens.

| Compound Class | Gram-Negative Strains Tested | Observed Activity |

| 1,3,5-trisubstituted pyrazoles | Escherichia coli, Pseudomonas aeruginosa | Manifest antimicrobial activity |

The development of pyrazole-based compounds with potent activity against both Gram-positive and Gram-negative bacteria underscores their potential as broad-spectrum antibacterial agents.

Antifungal Efficacy Against Pathogenic Fungi

In addition to antibacterial properties, pyrazole derivatives have demonstrated significant antifungal activity. Studies involving 1,3,5-trisubstituted pyrazoles have shown their efficacy against pathogenic fungi such as Candida albicans. Some of these synthesized compounds exhibited promising activities against this opportunistic fungal pathogen.

| Compound Class | Fungal Strain Tested | Observed Activity |

| 1,3,5-trisubstituted pyrazoles | Candida albicans | Promising antifungal activity |

The exploration of pyrazole derivatives as antifungal agents is a promising avenue for the development of new treatments for fungal infections.

Enzyme-Targeted Antimicrobial Strategies (e.g., GlcN-6-P)

A modern approach in antimicrobial drug discovery involves targeting essential microbial enzymes. Glucosamine-6-phosphate synthase (GlcN-6-P) is one such validated target in antimicrobial chemotherapy. Docking studies have been employed to investigate the binding modes of substituted pyrazoles within the active site of the GlcN-6-P enzyme. These computational studies help in understanding the potential mechanism of action and in designing more potent enzyme inhibitors. The binding affinity of pyrazole derivatives to this enzyme's active site suggests a potential mechanism for their antimicrobial effects.

Central Nervous System (CNS) Pharmacological Studies

The pyrazole scaffold is a key component in a variety of compounds that interact with the central nervous system, including the cannabinoid receptors.

Cannabinoid Receptor (CB1) Antagonism and Inverse Agonism

A significant area of research for pyrazole derivatives has been their interaction with the cannabinoid receptor 1 (CB1), which is predominantly expressed in the central nervous system. The well-known compound Rimonabant, a 1,5-diaryl-pyrazole derivative, was developed as a CB1 receptor antagonist/inverse agonist. nih.gov An antagonist blocks the action of an agonist, while an inverse agonist produces an effect opposite to that of an agonist.

Structure-activity relationship (SAR) studies on a series of pyrazole derivatives have been conducted to explore their potential as CB1 receptor antagonists. nih.govacs.org These studies have shown that specific substitutions on the pyrazole ring are crucial for high-affinity binding to the CB1 receptor. For instance, the biarylpyrazole N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) was a lead compound in these investigations due to its potent and specific CB1 antagonism. nih.govacs.org Research has indicated that this compound and its analogs can act as inverse agonists at the human cannabinoid CB1 receptor. nih.gov

Antidepressant and Anxiolytic Potential

The pyrazole nucleus is a key feature in several compounds investigated for their potential to treat depression and anxiety. Pyrazoline, a dihydro derivative of pyrazole, has been a particular focus of research for its role as a monoamine oxidase (MAO) inhibitor. nih.gov MAO enzymes are crucial in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine, which are implicated in the pathophysiology of depression. nih.gov By inhibiting these enzymes, pyrazoline derivatives can increase the levels of these neurotransmitters in the brain, a mechanism central to many existing antidepressant medications.

Several studies have highlighted the antidepressant-like effects of novel pyrazole and pyrazoline derivatives in preclinical models. For instance, in a study evaluating newly synthesized pyrazol-pyrimidine derivatives, some compounds demonstrated significant antidepressant activity in the tail suspension test, a common behavioral despair model in mice. bohrium.com Notably, certain diacylhydrazine derivatives incorporating a pyrazole structure showed antidepressant effects nearly twice as potent as the reference drug imipramine (B1671792) at the same dose. bohrium.com

Furthermore, research into pyrazolopyridine compounds has identified potent anxiolytic agents. nih.gov One such compound, ICI 190,622, demonstrated significant anxiety-reducing effects in rats and monkeys with minimal sedative side effects, a common drawback of traditional anxiolytics like benzodiazepines. nih.gov This compound is believed to exert its effects through interaction with benzodiazepine (B76468) binding sites, suggesting a similar mechanism of action to well-established anxiolytic drugs. nih.gov The tautomeric forms of pyrazole are considered to play a crucial role in their interaction with the active site of enzymes, which is a key factor in the development of new antidepressant drugs. frontiersin.org

Table 1: Investigated Pyrazole Derivatives with Antidepressant and Anxiolytic Activity

| Compound Class | Investigated Activity | Key Findings | Reference |

|---|---|---|---|

| Diacylhydrazine-pyrazoles | Antidepressant | Activity nearly twice that of imipramine in tail suspension test. | bohrium.com |

| Pyrazol-pyrimidine derivatives | Antidepressant | Showed antidepressant effects in preclinical models. | bohrium.com |

| Pyrazolopyridines (e.g., ICI 190,622) | Anxiolytic | Potent anxiolytic effects with minimal sedation. | nih.gov |

| Pyrazoline derivatives | Antidepressant (MAO-A inhibitors) | Show promise as selective inhibitors of monoamine oxidase-A. | nih.gov |

Antinociceptive Research

The analgesic, or pain-relieving, properties of pyrazole derivatives have been a significant area of investigation. benthamdirect.com Several well-established non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and lonazolac, feature a pyrazole core and function as selective COX-2 inhibitors. rjpbr.com Building on this, researchers have explored novel pyrazole compounds for their potential to alleviate pain through various mechanisms.

Studies have shown that newly synthesized pyrazole derivatives can exhibit significant antinociceptive effects in various animal models of pain. For example, a series of 1-pyrazole methyl ester derivatives were tested for their ability to reduce capsaicin-induced nociception. nih.gov One compound, MPClE (methyl 5-trichloromethyl-3-methyl-1H-pyrazole-1-carboxylate), was particularly effective and was found to mediate its analgesic effects through kappa-opioid receptors. nih.gov This is noteworthy as it represents a different mechanism from the COX inhibition of traditional NSAIDs.

Other research has focused on the role of pyrazole compounds in modulating ion channels involved in pain signaling. A study on regio-isomeric pyrazole compounds, including LQFM-020, LQFM-021, and LQFM-039, demonstrated their ability to inhibit pain responses in models induced by acidified saline and capsaicin. nih.gov The mechanism of action for these compounds was linked to their interaction with the ASIC-1α channel, TRPV-1, and μ-opioid receptors. nih.gov Additionally, the combination of pyrazole derivatives with other heterocyclic structures, such as 1,2,4-triazol-3-thiol, has yielded compounds with demonstrated antinociceptive activity in acetic acid-induced writhing and formalin-induced inflammation models. zsmu.edu.ua

Table 2: Selected Pyrazole Derivatives in Antinociceptive Research

| Compound/Derivative | Pain Model | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| MPClE | Capsaicin-induced nociception, postoperative, inflammatory, and neuropathic pain | Kappa-opioid receptor agonism | nih.gov |

| LQFM-020, LQFM-021, LQFM-039 | Acidified saline, capsaicin, and formalin-induced pain | Interaction with ASIC-1α channel, TRPV-1, and μ-opioid receptors | nih.gov |

| Pyrazole derivatives of 1,2,4-triazol-3-thiol | Acetic acid-induced writhing, formalin inflammation | Not specified | zsmu.edu.ua |

| Thiophene-fused pyrazoles | Not specified | Analgesic and anti-inflammatory action | benthamdirect.comrjpbr.com |

Other Emerging Biological Activities

Antioxidant Activity and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. nih.gov Pyrazole derivatives have emerged as a promising class of compounds with the ability to counteract oxidative stress. The antioxidant properties of the pyrazole ring are often attributed to the hydrogen atom on the nitrogen, which can be donated to scavenge free radicals. nih.gov

Numerous studies have demonstrated the antioxidant potential of various pyrazole-containing compounds. For instance, dendritic antioxidants with a pyrazole core have been synthesized and shown to effectively trap radicals such as the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+) and the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov Furthermore, certain pyrazole derivatives have been shown to protect DNA from oxidative damage induced by AAPH, a free radical generator. nih.gov

In another study, novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their antioxidant potential using DPPH, nitric oxide, and superoxide (B77818) scavenging assays. nih.gov The results indicated that these compounds possess significant radical scavenging activity. Similarly, a triheterocyclic system containing pyrrole, pyrazole, and isoxazole (B147169) rings exhibited notable antioxidant activity in DPPH, nitric oxide, and hydrogen peroxide assays, comparable to the standard antioxidant ascorbic acid. mdpi.com

Table 3: Antioxidant Activity of Pyrazole-Containing Compounds

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Dendritic pyrazoles | ABTS•+ and DPPH radical scavenging, AAPH-induced DNA oxidation | Effective radical trapping and protection against DNA oxidation. | nih.gov |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | DPPH, NO, and superoxide scavenging | Significant radical scavenging activity. | nih.gov |

| Pyrrole-pyrazole-isoxazole triheterocyclic system | DPPH, NO, and H2O2 scavenging | Antioxidant potential comparable to ascorbic acid. | mdpi.com |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | Xanthine oxidase inhibition, radical scavenging | Remarkable inhibitory ability and considerable antioxidant capabilities. | nih.gov |

Antidiabetic and Antihyperglycemic Investigations

The pyrazole scaffold is a key component in a variety of compounds being investigated for the management of diabetes mellitus. researchgate.net These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in glucose metabolism and acting as agonists or antagonists at relevant receptors. eurekaselect.comresearchgate.net

One of the primary targets for pyrazole-based antidiabetic agents is the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates into glucose. nih.govnih.gov By inhibiting these enzymes, the rate of glucose absorption from the gut is slowed, leading to a reduction in post-meal blood glucose spikes. Several novel acyl pyrazole sulfonamides have been synthesized and found to be potent α-glucosidase inhibitors, with some compounds showing significantly higher activity than the standard drug, acarbose. frontiersin.org

In addition to enzyme inhibition, pyrazole derivatives have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors. researchgate.net DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) release. By inhibiting DPP-4, pyrazole compounds can enhance insulin secretion and improve glycemic control. Other mechanisms of action for pyrazole-based antidiabetic agents include acting as activators of glucokinase or as antagonists at the cannabinoid-1 receptor. eurekaselect.com